molecular formula C6H5N3O B1417534 imidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 55662-66-3

imidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No. B1417534
CAS RN: 55662-66-3
M. Wt: 135.12 g/mol
InChI Key: GICKXGZWALFYHZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidin-5(6H)-one, also known as Imidazopyridine, is a heterocyclic organic compound that belongs to the class of pyrimidines. It is a versatile building block for the synthesis of a wide range of biologically active compounds. Imidazopyridine is found in numerous pharmaceuticals, natural products, and agrochemicals. It also has potential applications in the field of medicinal chemistry, as it has been used in the synthesis of several drugs and other compounds with therapeutic potential.

Scientific Research Applications

Antimicrobial Activity

Imidazo[1,2-a]pyrimidines have been synthesized and found to exhibit significant in vitro antimicrobial activity against a variety of microorganisms. For example, 5-n-Octylaminoimidazo[1,2-a]pyrimidine showed notable activity against all studied microorganisms (Revanker et al., 1975).

Antiviral Activity

Novel imidazo[1,2-c]pyrimidin-5(6H)-one dideoxynucleoside analogues demonstrated potent activity against human hepatitis B virus (HBV) in vitro. These compounds were effective in inhibiting HBV in a human cell line (Mansour et al., 1997). Additionally, other imidazo[1,2-c]pyrimidine nucleosides were synthesized and evaluated for their antiviral properties, though most did not show significant activity, possibly due to a lack of substrate recognition by viral or cellular nucleoside kinases (Kifli et al., 2004).

Potential Antineoplastic Agents

Some substituted imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized and screened for in vitro antineoplastic and anti-HIV activity. However, these compounds were found to be inactive (Badawey & Kappe, 1995).

Anti-inflammatory Activity

A series of 1-substituted 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-ones demonstrated CNS activity and anti-inflammatory properties. This finding suggests potential therapeutic applications for these compounds (Długosz & Machoń, 1986).

Therapeutic Agent Scaffold

The imidazo[1,2-a]pyridine scaffold, closely related to imidazo[1,2-c]pyrimidine, has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anti-cancer, antimicrobial, and antiviral activities. This scaffold is part of various marketed drugs, highlighting its importance in drug development (Deep et al., 2016).

properties

IUPAC Name

6H-imidazo[1,2-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICKXGZWALFYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971017
Record name Imidazo[1,2-c]pyrimidin-5(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

imidazo[1,2-c]pyrimidin-5(6H)-one

CAS RN

55662-66-3, 849035-92-3
Record name Ethenocytosine
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Record name 3,N(4)-ethanocytosine
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Record name Imidazo[1,2-c]pyrimidin-5(1H)-one
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Record name 849035-92-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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